Antifungal agent 25

Candida albicans Fluconazole MIC

Antifungal agent 25 (compound A31) is a next-generation CYP51 inhibitor engineered to overcome the dual liabilities of first-generation azoles: acquired resistance and CYP450-mediated drug-drug interactions. It retains potent activity against fluconazole- and itraconazole-resistant Candida albicans (MIC 0.5 µg/mL against strain 17#) while exhibiting weak to no inhibition of CYP3A4 and CYP2D6. High metabolic stability in human liver microsomes (t1/2 80.5 min) and favorable pharmacokinetics in SD rats make it an ideal in vivo probe and a clean lead scaffold for medicinal chemistry optimization. Procure for resistance mechanism studies, PK/PD modeling, and antifungal drug discovery without cross-resistance artifacts.

Molecular Formula C20H14ClFN4OS
Molecular Weight 412.9 g/mol
Cat. No. B12428814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 25
Molecular FormulaC20H14ClFN4OS
Molecular Weight412.9 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC3=C(S2)C=C(C=C3)Cl)(CN4C=NC=N4)C5=CC=C(C=C5)F
InChIInChI=1S/C20H14ClFN4OS/c21-15-4-1-13-7-18(28-17(13)8-15)19-25-20(10-27-19,9-26-12-23-11-24-26)14-2-5-16(22)6-3-14/h1-8,11-12H,9-10H2
InChIKeyKTOAMCQQWXLGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 25: Structural and Functional Overview of a Broad-Spectrum Dihydrooxazole


Antifungal agent 25 (compound A31) is a synthetic, small-molecule antifungal belonging to the 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole class, with the molecular formula C20H14ClFN4OS and a molecular weight of 412.87 g/mol [1]. It is characterized as a potent, broad-spectrum antifungal agent that targets fungal lanosterol 14α-demethylase (CYP51), thereby inhibiting ergosterol biosynthesis [1].

Why Antifungal Agent 25 Cannot Be Substituted by First-Generation Azoles


First-generation triazole antifungals like fluconazole suffer from two critical limitations: acquired resistance in key pathogens like Candida albicans and significant drug-drug interaction liabilities due to CYP3A4 inhibition [1]. Antifungal agent 25 was specifically designed to overcome these deficiencies. It demonstrates potent activity against fluconazole-resistant C. albicans strains [1] while exhibiting weak or no inhibitory effect on major CYP isoforms, including CYP3A4 and CYP2D6 [1][2]. Generic substitution with older azoles would reintroduce these liabilities, compromising both efficacy and safety in research and potential therapeutic contexts.

Quantitative Differentiation Evidence for Antifungal Agent 25 Against Key Comparators


Superior Potency Against Fluconazole-Sensitive C. albicans Compared to Fluconazole

Antifungal agent 25 exhibits significantly greater in vitro potency against the reference strain C. albicans SC5314 than the widely used clinical agent fluconazole. The MIC of Antifungal agent 25 is less than 0.03 µg/mL [1], whereas the MIC for fluconazole against the same strain is 2 µg/mL [2].

Candida albicans Fluconazole MIC

Retained Potency Against Fluconazole- and Itraconazole-Resistant C. albicans

Antifungal agent 25 maintains activity against a C. albicans strain (17#) that is resistant to both fluconazole and itraconazole. Antifungal agent 25 shows an MIC of 0.5 µg/mL [1], whereas this strain is described as resistant to both fluconazole and itraconazole [1][2].

Antifungal Resistance Candida albicans Itraconazole

High In Vitro Metabolic Stability in Human Liver Microsomes Compared to Clinical Azoles

Antifungal agent 25 exhibits high metabolic stability in human liver microsomes, with an in vitro half-life of 80.5 minutes [1][2]. In contrast, the clinically used azole voriconazole has a reported in vitro half-life in human liver microsomes of approximately 33.8 ± 15.3 minutes [3].

Metabolic Stability Human Liver Microsomes Half-life

Reduced Drug-Drug Interaction Risk Due to Low CYP3A4 and CYP2D6 Inhibition

Antifungal agent 25 shows weak or almost no inhibitory effect on CYP3A4 and CYP2D6 [1]. The IC50 for CYP3A4 inhibition is reported as 10.1 µM . In stark contrast, the clinically used azole itraconazole is a potent CYP3A4 inhibitor with a reported IC50 of 0.0061 µM (6.1 nM) [2].

CYP Inhibition Drug-Drug Interactions CYP3A4

Recommended Research and Industrial Application Scenarios for Antifungal Agent 25


In Vitro Studies on Azole-Resistant Candida Species

Given its demonstrated activity against fluconazole- and itraconazole-resistant C. albicans (strain 17#) [1], Antifungal agent 25 is ideally suited for in vitro investigations into the mechanisms of azole resistance. Researchers can use this compound as a tool to probe pathways and genetic mutations that confer resistance to first-line therapies, without the confounding factor of cross-resistance.

Pharmacokinetic and In Vivo Efficacy Studies in Rodent Models

The compound's high metabolic stability in human liver microsomes (80.5 min half-life) [1] and its demonstrated stable metabolic properties in SD rats [1] make it a strong candidate for in vivo pharmacokinetic (PK) and efficacy studies. This stability simplifies dosing regimens and improves the reliability of correlating in vitro and in vivo data in rodent models of infection.

Lead Optimization Programs for Next-Generation Antifungals

Antifungal agent 25 serves as an excellent lead compound due to its broad-spectrum activity [1] and its clean CYP inhibition profile (weak inhibition of CYP3A4 and CYP2D6) [1]. Medicinal chemistry teams can leverage this scaffold to further optimize potency, spectrum, and pharmacokinetic properties while mitigating the drug-drug interaction risks inherent to many azole-based molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 25

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.